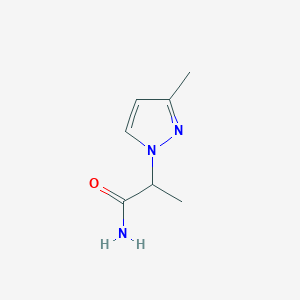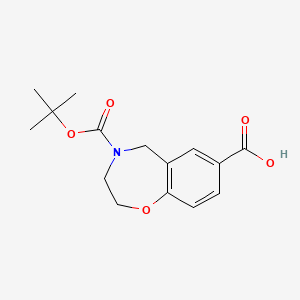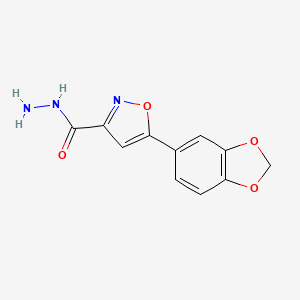
2-(3-methyl-1H-pyrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-1H-pyrazol-1-yl)propanamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound of interest, while not directly studied in the provided papers, is related to various pyrazole derivatives that have been synthesized and characterized for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For instance, the synthesis of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was achieved by reacting the appropriate diketone with a hydrazine derivative, followed by characterization using various spectroscopic techniques and X-ray crystallography . Similarly, the synthesis of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide was performed by reacting 3-iodopropanamide with 5-methyl-3-phenyl-1H-pyrazole in the presence of sodium carbonate . These methods could potentially be adapted for the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanamide.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the structure of the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was determined using X-ray diffraction, revealing a monoclinic system with specific space group and unit cell parameters . The crystal structure of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide hydrate also provided insights into the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their functional groups. For instance, the amide group in pyrazole derivatives can engage in hydrogen bonding, contributing to the formation of supramolecular structures . The reactivity of the pyrazole ring itself can be exploited in the formation of coordination complexes with metals, as seen in the reaction of palladium(II) chloride with pyrazol-1-yl)propanamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and thermal stability. For example, the thermal decomposition of a pyrazole derivative was studied using thermogravimetric analysis, providing information on its stability . The electronic structure and potential regions of electrophilic and nucleophilic attack can be determined using computational methods such as density functional theory (DFT) . Additionally, the nonlinear optical properties of pyrazole derivatives can be discussed based on their polarizability and hyperpolarizability values .
Aplicaciones Científicas De Investigación
Chemical Complexes and Structures : A study by Palombo et al. (2019) detailed the preparation of new derivatives of 3-(pyrazol-1-yl)propanamide (PPA) and their reactions with palladium(II) chloride, leading to the formation of various complexes. These findings contribute to understanding the chemical properties and potential applications of PPA in complex formation and structural chemistry.
Synthesis of Bioactive Compounds : Research on the synthesis of N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides, as reported by Bondavalli et al. (1990), highlighted the production of compounds with sedative and local anesthetic activities. Such studies are significant in the development of new pharmaceutical agents.
Antimicrobial Agents : The work of Abdel-Wahab et al. (2017) involved the synthesis of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives with demonstrated antimicrobial properties. This research is crucial for the development of new antimicrobial drugs.
Catalysis and Synthesis Techniques : Zhang et al. (2014) Zhang, Jiang, & Huang, 2014 reported on the use of ruthenium-catalyzed redox-neutral C-H activation via N-N bond cleavage, which is an innovative approach in catalytic synthesis, including the production of 3-(1H-indol-1-yl)propanamides.
Molecular Docking and Antimicrobial Studies : Punia et al. (2021) Punia, Verma, Kumar, Kumar, & Deswal, 2021 conducted a study involving the synthesis and molecular docking of pyrazole-imidazole-triazole hybrids, demonstrating antimicrobial activity and providing insights into their potential use in combating microbial resistance.
Direcciones Futuras
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . They have received attention for the development of new pesticides in recent years . This suggests that “2-(3-methyl-1H-pyrazol-1-yl)propanamide” and similar compounds could have potential applications in the future.
Propiedades
IUPAC Name |
2-(3-methylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-10(9-5)6(2)7(8)11/h3-4,6H,1-2H3,(H2,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUDXUINKZDUKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-1H-pyrazol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)
![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)
![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)
![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)